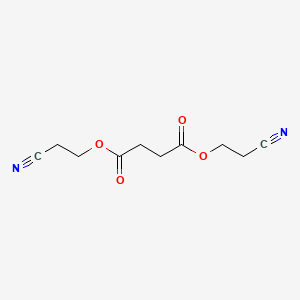
Bis(2-cyanoethyl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-cyanoethyl) butanedioate typically involves the esterification of butanedioic acid with 2-cyanoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
HOOC-(CH2)2-COOH+2HOCH2CH2CN→NCCH2CH2OOC-(CH2)2-COOCH2CH2CN+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-cyanoethyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and 2-cyanoethanol.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-cyanoethanol.
Reduction: Bis(2-aminoethyl) butanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-cyanoethyl) butanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Biology: It may be used in the study of enzyme-catalyzed reactions involving ester and nitrile groups.
Mechanism of Action
The mechanism of action of bis(2-cyanoethyl) butanedioate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile groups are converted to amines through the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
Bis(2-cyanoethyl) succinate: Similar structure but with different ester groups.
Bis(2-cyanoethyl) fumarate: Contains a double bond in the butanedioate backbone.
Bis(2-cyanoethyl) maleate: Similar to fumarate but with a cis configuration.
Uniqueness
Bis(2-cyanoethyl) butanedioate is unique due to its combination of ester and nitrile functionalities, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
71228-07-4 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
bis(2-cyanoethyl) butanedioate |
InChI |
InChI=1S/C10H12N2O4/c11-5-1-7-15-9(13)3-4-10(14)16-8-2-6-12/h1-4,7-8H2 |
InChI Key |
JRLXTODTQYWZMX-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CCC(=O)OCCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


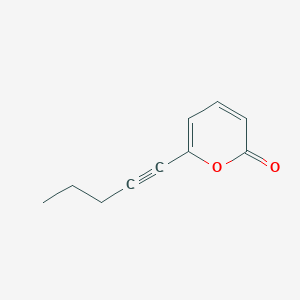
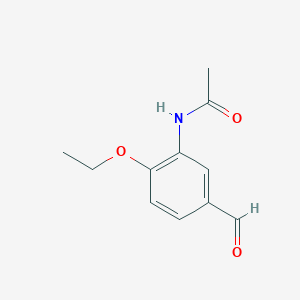
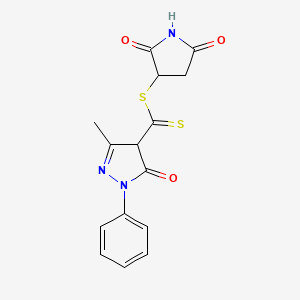
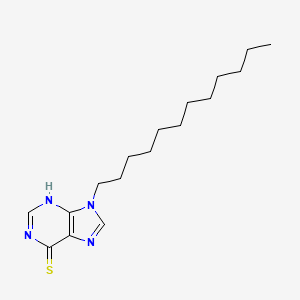
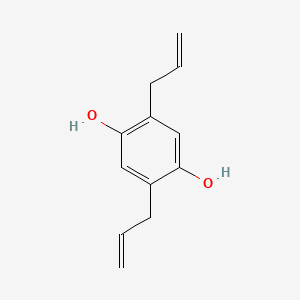
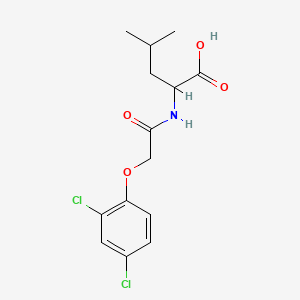
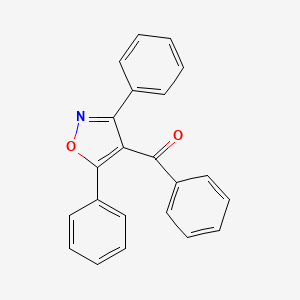
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
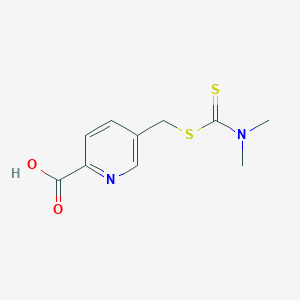
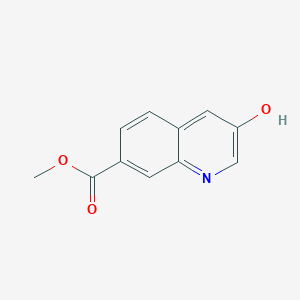
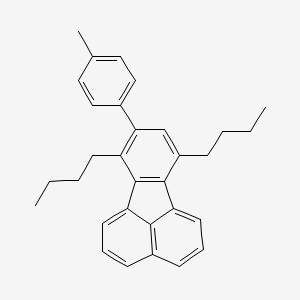
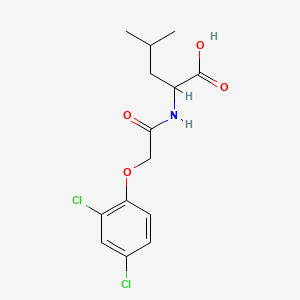
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)

